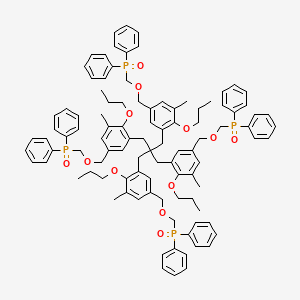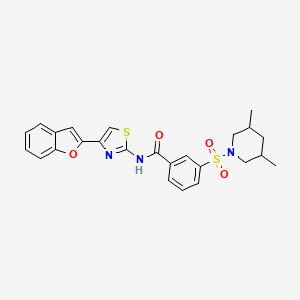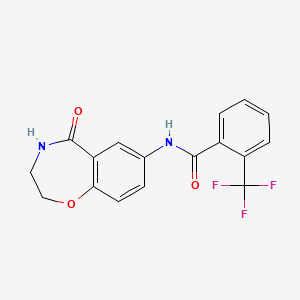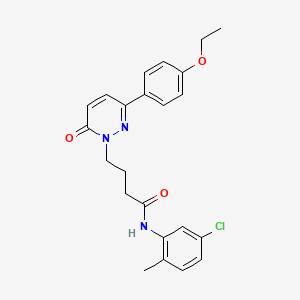
N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is an intricate chemical compound, primarily known for its relevance in pharmaceutical and biochemical research. The structural complexity of this compound allows it to interact with a variety of biological targets, making it a point of interest for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide generally involves a multi-step process. This process starts with the preparation of the piperazine scaffold, followed by the introduction of the tetrazolyl group. The reaction typically requires controlled conditions, including specific temperatures and catalysts to ensure the correct formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound might involve automated synthesizers and flow chemistry techniques to ensure high yield and purity. The reaction conditions need to be optimized for scalability, including considerations for solvent usage, temperature control, and the minimization of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: : Often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Particularly nucleophilic substitution, where the tetrazolyl group can be targeted.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acetic acid, elevated temperatures.
Reduction: : Sodium borohydride in methanol, room temperature.
Substitution: : Nucleophilic reagents like amines or alkoxides under basic conditions.
Major Products
The products of these reactions are varied but typically involve modifications to the tetrazolyl or piperazine moieties, leading to derivatives that can further interact with biological targets.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has been explored in several domains:
Chemistry: : As a ligand in coordination chemistry.
Biology: : Investigated for its binding affinity to certain protein receptors.
Medicine: : Potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: : Usage as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific biological targets, such as protein receptors. The tetrazolyl group is particularly important for binding, often involved in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to downstream biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
Highlighting Uniqueness
N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is distinguished by the presence of the ethoxy group on the phenyl ring, which can influence its binding characteristics and overall biological activity compared to other similar compounds with different substituents.
Propiedades
IUPAC Name |
N-cyclohexyl-4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O2/c1-2-30-19-10-8-18(9-11-19)28-20(23-24-25-28)16-26-12-14-27(15-13-26)21(29)22-17-6-4-3-5-7-17/h8-11,17H,2-7,12-16H2,1H3,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYWSYBHAHSOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2610915.png)
![6-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2610918.png)
![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methylacetamide](/img/structure/B2610920.png)
![4-{[1-(4-Chlorobenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2610921.png)

![(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2610925.png)








